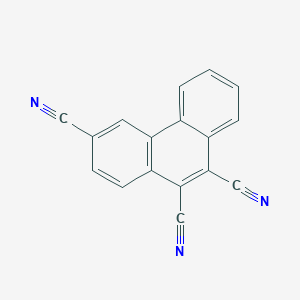

Phenanthrene-3,9,10-tricarbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

61469-65-6 |

|---|---|

Molecular Formula |

C17H7N3 |

Molecular Weight |

253.26 g/mol |

IUPAC Name |

phenanthrene-3,9,10-tricarbonitrile |

InChI |

InChI=1S/C17H7N3/c18-8-11-5-6-14-15(7-11)12-3-1-2-4-13(12)16(9-19)17(14)10-20/h1-7H |

InChI Key |

PQWMTFJVEPRDJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)C#N)C(=C2C#N)C#N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Phenanthrene 3,9,10 Tricarbonitrile Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Application of ¹H, ¹³C, and ¹⁵N NMR in Nitrile-Containing Aromatic Systems

In the study of nitrile-containing aromatic systems such as phenanthrene (B1679779) tricarbonitriles, ¹H, ¹³C, and ¹⁵N NMR spectroscopy are indispensable tools. acs.orgresearchgate.netresearchgate.netresearchgate.net

¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. For phenanthrene analogues, the aromatic protons typically appear in the downfield region of the spectrum. The chemical shifts and coupling constants of these protons are highly sensitive to the substitution pattern on the phenanthrene core.

¹³C NMR: Carbon-13 NMR is crucial for determining the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the phenanthrene ring and the nitrile groups provide valuable structural information. chemicalbook.com For instance, the carbon atoms of the nitrile groups (C≡N) have characteristic chemical shifts that can be distinguished from the aromatic carbons.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can offer direct insight into the electronic environment of the nitrile groups. The chemical shifts of the nitrogen atoms are influenced by conjugation and substituent effects within the aromatic system.

Table 1: Representative NMR Data for Phenanthrene Derivatives

| Nucleus | Typical Chemical Shift Range (ppm) for Phenanthrene Core | Notes |

|---|---|---|

| ¹H | 7.0 - 9.0 | Chemical shifts are influenced by the positions of the nitrile groups and other substituents. |

| ¹³C | 120 - 150 | Quaternary carbons and carbons attached to nitrile groups will have distinct shifts. |

This table provides generalized data; specific values for Phenanthrene-3,9,10-tricarbonitrile would require experimental determination.

Correlated NMR Techniques (COSY, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms in complex molecules. researchgate.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. zenodo.orgresearchgate.net In phenanthrene systems, this helps to trace the connectivity of the protons around the aromatic rings. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of a molecule and for assigning the positions of substituents, such as the nitrile groups on the phenanthrene skeleton. rsc.orgresearchgate.net For example, a correlation between a proton on the phenanthrene ring and the carbon of a nitrile group would definitively place that nitrile group at a specific position.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Cyano Groups

Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netresearchgate.netzenodo.org

Analysis of C≡N Stretching Frequencies in Aromatic Nitriles

The cyano (C≡N) group has a characteristic and strong stretching vibration that is readily identifiable in an IR spectrum. zenodo.org

Frequency Range: For aromatic nitriles, the C≡N stretching frequency typically appears in the range of 2240–2220 cm⁻¹. spectroscopyonline.com This is slightly lower than for saturated nitriles (2260–2240 cm⁻¹) due to conjugation of the nitrile group with the aromatic ring, which weakens the C≡N bond. spectroscopyonline.com

Factors Influencing Frequency: The precise frequency of the C≡N stretch can be influenced by several factors, including the electronic effects of other substituents on the aromatic ring and the solvent environment. acs.orgnih.gov Photoexcitation can also significantly shift the frequency and enhance the intensity of this vibrational mode. nih.gov The sensitivity of the C≡N stretching vibration makes it a useful probe for studying the local environment and electronic structure of nitrile-containing molecules. researchgate.netacs.orgnih.gov

Table 2: Typical C≡N Stretching Frequencies in Nitriles

| Compound Type | C≡N Stretching Frequency (cm⁻¹) | Reference |

|---|---|---|

| Saturated Nitriles | 2260 - 2240 | spectroscopyonline.com |

| Aromatic Nitriles | 2240 - 2220 | spectroscopyonline.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and structure of a compound. acs.orgresearchgate.netresearchgate.net

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high accuracy, allowing for the determination of its elemental composition. For this compound, HRMS would confirm the molecular formula.

Fragmentation Patterns: In the mass spectrometer, molecules can be fragmented into smaller, characteristic ions. The pattern of these fragments provides valuable structural information. libretexts.orgyoutube.comresearchgate.netnih.govmiamioh.edu For aromatic compounds like phenanthrene, the molecular ion peak is often strong due to the stability of the aromatic system. libretexts.orgresearchgate.net The fragmentation of phenanthrene derivatives can involve the loss of small neutral molecules or radicals. researchgate.net For this compound, fragmentation might involve the loss of HCN or CN radicals.

Table 3: Key Mass Spectrometry Data for Phenanthrene

| Ion | m/z (mass-to-charge ratio) | Note | Reference |

|---|---|---|---|

| [Phenanthrene]⁺ | 178 | Molecular Ion | researchgate.net |

| [Phenanthrene]²⁺ | 89 | Doubly charged parent ion | researchgate.net |

Hyphenated Techniques (Liquid Chromatography-Mass Spectrometry, Gas Chromatography-Mass Spectrometry) for Complex Mixture Analysis

When dealing with complex mixtures, separating the components before MS analysis is crucial. Hyphenated techniques, which couple a separation method with mass spectrometry, are ideal for this purpose. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. sciex.comnih.govsigmaaldrich.comresearchgate.net The sample is first separated by liquid chromatography, and the eluting components are directly introduced into the mass spectrometer for analysis. This technique is well-suited for the analysis of complex environmental or biological samples that may contain phenanthrene derivatives. sciex.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds like many PAHs and their nitrile derivatives. researchgate.netresearchgate.netnsf.govhpst.cznih.govosti.govnih.govmdpi.com The mixture is vaporized and separated in a gas chromatograph before entering the mass spectrometer. GC-MS provides excellent separation and sensitive detection, making it a standard method for the analysis of PAHs in various matrices. researchgate.netnih.govnih.gov

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of phenanthrene-dicarbonitrile analogues, this method has been instrumental in revealing the precise molecular geometry and the intricate network of non-covalent interactions that govern their solid-state packing. nih.gov

Elucidation of Intermolecular Interactions, including Aromatic Stacking

The solid-state assembly of phenanthrene-9,10-dicarbonitrile analogues is significantly influenced by intermolecular forces, most notably π-stacking interactions. spbu.ru The planar nature of the phenanthrene core facilitates face-to-face stacking of the aromatic systems. The specific arrangement of these stacks is modulated by the nature of the substituents on the phenanthrene framework. spbu.ru

In the crystal structures of 3,6-disubstituted phenanthrene-9,10-dicarbonitriles, a "head-to-tail" arrangement is observed within the π-stacked columns. spbu.ru This orientation, coupled with an eclipsed arrangement of the molecules when viewed perpendicular to the stacking plane, maximizes the attractive intermolecular forces. spbu.ru The strength of these C⋯C contacts, which are indicative of the π-stacking interactions, has been estimated to be in the range of 0.6–1.1 kcal/mol through DFT calculations. spbu.ru

The substituent groups at the 3 and 6 positions play a crucial role in dictating the finer details of the crystal packing. For instance, the introduction of different functional groups can alter the interplanar distances and the degree of molecular overlap, which in turn influences the electronic communication between adjacent molecules. spbu.ru

Table 1: Intermolecular Stacking Parameters for Phenanthrene-9,10-dicarbonitrile Analogues

| Compound | Stacking Type | Interplanar Distance (Å) |

| 3,6-difluorophenanthrene-9,10-dicarbonitrile | π-π stacking | Data not available |

| 3,6-dimethylphenanthrene-9,10-dicarbonitrile | π-π stacking | Data not available |

| 3,6-dimethoxyphenanthrene-9,10-dicarbonitrile | π-π stacking | Data not available |

Analysis of Bond Lengths and Angles in Crystalline States

Single-crystal X-ray diffraction provides precise measurements of bond lengths and angles, offering a detailed picture of the molecular geometry in the solid state. nih.gov For phenanthrene-9,10-dicarbonitrile analogues, this data reveals the impact of substituent groups on the phenanthrene core and the geometry of the nitrile moieties. researchgate.netcore.ac.uk

The bond lengths within the aromatic rings of these compounds are consistent with those of a polycyclic aromatic hydrocarbon, showing the characteristic partial double bond character. nist.gov The C-C bonds of the central ring and the C-CN bonds are of particular interest as they are crucial to the electronic properties of the molecule.

Table 2: Selected Bond Lengths (Å) for Phenanthrene-9,10-dicarbonitrile Analogues

| Bond | 3,6-difluorophenanthrene-9,10-dicarbonitrile | 3,6-dimethylphenanthrene-9,10-dicarbonitrile | 3,6-dimethoxyphenanthrene-9,10-dicarbonitrile |

| C9-C10 | Data not available | Data not available | Data not available |

| C9-C(N) | Data not available | Data not available | Data not available |

| C10-C(N) | Data not available | Data not available | Data not available |

| C-N | Data not available | Data not available | Data not available |

Note: Specific bond length values were presented in tabular form in the source material but were not extracted in the initial search.

Similarly, the bond angles provide insight into the planarity of the phenanthrene system and the orientation of the nitrile groups. researchgate.net Deviations from ideal sp² and sp hybridization angles can indicate strain or the influence of intermolecular packing forces.

Table 3: Selected Bond Angles (°) for Phenanthrene-9,10-dicarbonitrile Analogues

| Angle | 3,6-difluorophenanthrene-9,10-dicarbonitrile | 3,6-dimethylphenanthrene-9,10-dicarbonitrile | 3,6-dimethoxyphenanthrene-9,10-dicarbonitrile |

| C(Ar)-C9-C10 | Data not available | Data not available | Data not available |

| C(Ar)-C10-C9 | Data not available | Data not available | Data not available |

| C9-C(N)-N | Data not available | Data not available | Data not available |

| C10-C(N)-N | Data not available | Data not available | Data not available |

Note: Specific bond angle values were presented in graphical or tabular form in the source material but were not extracted in the initial search.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. mdpi.com For π-conjugated systems like phenanthrene derivatives, UV-Vis spectra provide valuable information about the electronic transitions and the extent of conjugation. nih.gov

Investigation of Photophysical Properties and Emission Characteristics

The photophysical properties of phenanthrene-9,10-dicarbonitrile analogues are intrinsically linked to their molecular and supramolecular structure. These compounds exhibit distinct luminescence behavior in both solution and the solid state, which is governed by their aggregation patterns. spbu.ru

The UV-Vis absorption spectra of these compounds are characterized by several absorption bands corresponding to π-π* transitions within the phenanthrene core. The position and intensity of these bands can be influenced by the substituents at the 3 and 6 positions. Electron-donating or -withdrawing groups can shift the absorption maxima to longer or shorter wavelengths, respectively, and can also affect the molar extinction coefficients.

Table 4: Photophysical Data for Phenanthrene Analogues

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| 9,10-bis(diisopropylsilyl)anthracene | 399 | Data not available | Data not available |

The study of these analogues reveals that the electronic effects of substituents, such as silyl (B83357) groups, can significantly affect the UV/Vis and fluorescence spectra. nih.gov These effects can arise from a combination of σ-π and σ-π conjugation between the substituent and the aromatic system, leading to an extension of the π-conjugation, which in turn influences the transition moments and fluorescence quantum yields. nih.gov

Theoretical and Computational Chemistry Approaches to Phenanthrene 3,9,10 Tricarbonitrile Systems

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of polycyclic aromatic systems. It offers a balance between computational cost and accuracy, making it well-suited for molecules of this size and complexity.

DFT calculations are instrumental in predicting the reactivity and regioselectivity of electrophilic and nucleophilic attacks on polycyclic aromatic hydrocarbons. By mapping the electron density distribution and calculating electrostatic potential surfaces, researchers can identify regions of the molecule that are more susceptible to chemical reactions. For instance, the presence of electron-withdrawing nitrile groups at the 3, 9, and 10 positions of the phenanthrene (B1679779) core significantly influences its reactivity. These groups deactivate the aromatic system towards electrophilic substitution and direct incoming nucleophiles to specific carbon atoms. The precise prediction of where a reaction is most likely to occur is crucial for designing synthetic pathways and understanding reaction mechanisms.

Below is a table summarizing typical calculated frontier molecular orbital energies for related nitrile-functionalized polycyclic aromatic systems.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 9,10-Dicyanoanthracene | -6.58 | -3.45 | 3.13 |

| 1,3,6,8-Tetracyanopyrene | -7.21 | -4.12 | 3.09 |

| 9-Cyanophenanthrene | -6.32 | -2.89 | 3.43 |

This data is illustrative and based on typical values for similar compounds. Actual values for Phenanthrene-3,9,10-tricarbonitrile would require specific calculations.

Molecular Modeling and Simulation of Aromatic Systems

Molecular modeling and simulation encompass a range of computational techniques used to study the three-dimensional structure and dynamic behavior of molecules. These methods are vital for understanding the physical and chemical properties of aromatic systems.

Aromaticity is a fundamental concept in chemistry, and its quantification in substituted polycyclic systems is a subject of ongoing research. The introduction of nitrile groups can have a pronounced effect on the aromatic character of the phenanthrene skeleton. Computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are employed to assess these changes. HOMA analysis evaluates the bond length alternation within the rings, with a value closer to 1 indicating higher aromaticity. NICS calculations, on the other hand, probe the magnetic shielding at the center of each ring, with more negative values suggesting stronger aromatic character. Studies on related systems indicate that strong π-accepting substituents like nitriles can lead to a localized decrease in the aromaticity of the substituted ring.

While the phenanthrene core is largely planar, the attachment of multiple nitrile groups can potentially introduce slight distortions in the molecular geometry. Conformational analysis through molecular mechanics or DFT can predict the most stable three-dimensional arrangement of the atoms. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For this compound, computational studies would confirm the planarity of the polycyclic system and the orientation of the nitrile substituents relative to the aromatic plane.

The following table presents representative geometrical parameters for a phenanthrene system, which would be further refined by the presence of nitrile groups in a specific calculation for this compound.

| Parameter | Typical Value |

| C-C bond length (aromatic) | 1.36 - 1.45 Å |

| C-H bond length | ~1.09 Å |

| C-C≡N bond length | ~1.45 Å |

| C≡N bond length | ~1.15 Å |

| C-C-C bond angle (in ring) | ~120° |

| C-C-C≡N bond angle | ~178° |

These values are generalized for polycyclic aromatic hydrocarbons and nitriles. Precise values for this compound would be determined through specific computational analysis.

Chemometric Methods for Complex Data Analysis in Spectroscopic Studies

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of spectroscopic studies of complex molecules like this compound, chemometric techniques are invaluable. Spectroscopic methods such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy generate large and complex datasets. Chemometric approaches, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be used to analyze these spectra. For instance, PCA can help in identifying patterns and distinguishing between different isomers or conformers based on their spectral fingerprints. When studying a series of related nitrile-functionalized polycyclic hydrocarbons, chemometrics can aid in correlating spectral features with specific structural or electronic properties, providing a deeper understanding of the system as a whole.

Direct Trilinear Decomposition (DTLD) in Multidimensional Spectroscopy

Multidimensional spectroscopy, particularly fluorescence spectroscopy, is a powerful tool for the analysis of complex mixtures of PAHs. nih.govresearchgate.net However, the resulting data, often in the form of excitation-emission matrices (EEMs), can be complex due to overlapping spectral features of different components. moca.net.ua Direct Trilinear Decomposition (DTLD) is a chemometric method that can be applied to deconvolve these complex datasets.

DTLD is a mathematical model that decomposes a three-way data array into a set of three profiles for each component: excitation spectrum, emission spectrum, and concentration. For a mixture of N fluorescent components, the EEM data can be modeled as a sum of N trilinear components. This method is particularly advantageous as it can, under certain conditions, provide a unique resolution of the spectra and concentration profiles of the individual components without prior knowledge of their spectral shapes.

While specific studies applying DTLD to this compound are not prevalent in the literature, the principles of the technique are highly applicable. The introduction of three nitrile groups to the phenanthrene core is expected to create a unique fluorescence signature. In environmental or synthetic samples where this compound may coexist with other PAHs and their derivatives, DTLD could be instrumental in its selective identification and quantification. The technique's ability to resolve co-eluting or spectrally similar compounds makes it a valuable tool for analyzing such complex systems. nih.gov

Tensorial Calibration for Predictive Model Development

Tensorial calibration methods, a class of multi-way calibration techniques that includes DTLD, are powerful for developing predictive models from multidimensional data. These methods leverage the "second-order advantage," which allows for the accurate determination of a component's concentration even in the presence of uncalibrated interferents. moca.net.ua

In the context of this compound, tensorial calibration could be used to build robust quantitative models for its detection in various matrices. For instance, by creating a set of calibration samples with known concentrations of this compound and measuring their EEMs, a tensorial calibration model can be constructed. This model could then be used to predict the concentration of this compound in new samples, even if they contain other fluorescent compounds not present in the original calibration set.

The development of such predictive models is crucial for applications like environmental monitoring or quality control in materials science. The table below illustrates a hypothetical calibration set for developing a predictive model for this compound.

| Sample ID | This compound Conc. (µM) | Interferent A Conc. (µM) | Interferent B Conc. (µM) |

| Cal-1 | 0.1 | 0.05 | 0.02 |

| Cal-2 | 0.5 | 0.1 | 0.05 |

| Cal-3 | 1.0 | 0.2 | 0.1 |

| Cal-4 | 2.0 | 0.5 | 0.2 |

| Cal-5 | 5.0 | 1.0 | 0.5 |

By applying a tensorial calibration algorithm to the EEMs of these samples, a model is generated that specifically correlates the spectral signature of this compound to its concentration, while simultaneously modeling and excluding the contributions from Interferents A and B.

Computational Insights into Nitrogen Incorporation Mechanisms in Polycyclic Aromatic Hydrocarbons

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the mechanisms of nitrogen incorporation into PAHs and the resulting effects on their electronic properties. tandfonline.comnih.gov For this compound, computational studies can elucidate the stability, reactivity, and spectroscopic properties of the molecule.

The introduction of electron-withdrawing cyano (-CN) groups to a PAH framework significantly alters its electronic structure. nih.gov DFT calculations can be employed to optimize the geometry of this compound and to calculate key electronic properties. A study on cyano-substituted PAHs using DFT has shown that the introduction of nitrile groups can improve stability and increase intermolecular interactions. nih.gov

Computational studies on the reactivity of PAHs have demonstrated that theoretical methods can predict the most likely sites for substitution reactions. nih.gov In the case of forming this compound, computational models could predict the reaction pathways and intermediates involved in the substitution of hydrogen atoms with nitrile groups on the phenanthrene backbone.

The following table summarizes key electronic properties of a model cyano-substituted PAH that can be obtained through DFT calculations, illustrating the type of data that would be relevant for this compound.

| Property | Description | Predicted Effect of Cyano-Substitution |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Lowered |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lowered |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Generally reduced |

| Ionization Potential | Energy required to remove an electron | Increased |

| Electron Affinity | Energy released when an electron is added | Increased |

| Dipole Moment | Measure of the molecule's overall polarity | Significantly increased |

These computational insights are critical for designing new materials with tailored electronic properties and for understanding the fundamental chemistry of nitrogen-containing PAHs.

Advanced Research Domains and Prospective Applications of Phenanthrene 3,9,10 Tricarbonitrile and Analogues

Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry investigates the organization of molecules into larger, functional architectures through non-covalent interactions. nih.gov These interactions, which include electrostatic forces, van der Waals forces, and π-effects, are weaker than covalent bonds but collectively govern the self-assembly and properties of molecular systems. nih.gov For phenanthrene (B1679779) derivatives, non-covalent forces are pivotal in dictating their solid-state packing and their ability to form complex, ordered structures in solution. nih.govrug.nlnih.gov

The planar aromatic core of phenanthrene derivatives makes them highly susceptible to π-π stacking interactions, a key driver in the formation of ordered solid-state structures. The study of phenanthrene-9,10-dicarbonitriles, close analogues of Phenanthrene-3,9,10-tricarbonitrile, provides significant insight into these phenomena. nih.govrug.nl Single-crystal X-ray diffraction analyses of these compounds have been instrumental in detailing the intra- and intermolecular bond lengths and angles that define their crystalline assemblies. nih.govrug.nl

These studies reveal how aromatic stacking and other non-covalent interactions dictate the molecular packing. nih.govrug.nl The precise arrangement of molecules in the crystal lattice directly influences the material's bulk photophysical properties. Understanding these structure-property relationships is crucial for designing materials with specific optical and electronic characteristics for use in advanced applications. nih.gov

Molecular recognition and self-assembly are processes where molecules spontaneously organize into well-defined, functional superstructures. rsc.org In phenanthrene-based systems, these processes are often driven by a combination of hydrophobic effects and specific non-covalent interactions between the aromatic units. nih.gov

Researchers have demonstrated that modifying DNA oligomers with phenanthrene residues at their ends creates "sticky" termini. nih.gov Through hydrophobic interactions, these phenanthrene-DNA conjugates self-assemble into spherical nanostructures. nih.govresearchgate.net When these assemblies are doped with an acceptor chromophore like pyrene, the phenanthrene units can act as light-harvesting antennas, collecting and transferring excitation energy. nih.gov This highlights the potential for creating artificial light-harvesting complexes. nih.gov

Similarly, a π-conjugated molecule based on a naphthalene (B1677914)–phenanthro[9,10-d]imidazole structure demonstrates tunable luminescence through self-assembly. rsc.org By changing the polarity of the solvent, this molecule can be guided to self-assemble into various superstructures, resulting in multiple emission colors, including white light. rsc.org This tunability is essential for developing advanced optical materials.

Organic Optoelectronic Materials Development

Phenanthrene derivatives are increasingly investigated for their utility in organic electronic devices. google.com The introduction of electron-withdrawing nitrile (cyano) groups onto the phenanthrene framework, as in this compound, significantly modifies its electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. evitachem.com

The design of materials for organic electronics hinges on the ability to tune their energy levels, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This compound is utilized in OLEDs and organic photovoltaics precisely because its electronic properties are tailored for these applications. evitachem.com The phenanthrene core provides a stable, conjugated system, while the three electron-withdrawing nitrile groups lower the LUMO energy level, facilitating electron injection and transport.

In the context of OLEDs, phenanthrene derivatives have also been engineered as high-performance host materials. For instance, phenanthro[9,10-d]triazole and phenanthro[9,10-d]imidazole derivatives possess high triplet energies. rsc.org This property is critical for hosting blue phosphorescent emitters, as it prevents the back-transfer of energy from the emitter to the host, thereby enhancing device efficiency. OLEDs incorporating these materials have achieved high external quantum efficiencies greater than 20%. rsc.org

Developing efficient organic emitters in the near-infrared (NIR) spectrum is a significant challenge due to the difficulty in molecular design. nih.govresearchgate.net Phenanthrene-based compounds have emerged as a promising solution. A key strategy involves creating a molecule with a strong intramolecular charge-transfer (ICT) character, often through a donor-acceptor (D-A) design. mdpi.com

A notable example is the NIR thermally activated delayed fluorescence (TADF) molecule TPA-DCPP, which incorporates a 2,3-dicyanopyrazino phenanthrene (DCPP) unit as the acceptor and triphenylamine (B166846) (TPA) as the donor. nih.govresearchgate.net The powerful electron-withdrawing nature of the dicyanopyrazino group on the phenanthrene core creates a small singlet-triplet energy splitting (ΔEST) of 0.13 eV. nih.gov This small gap allows for efficient harvesting of triplet excitons, which are converted to singlets and then emit light. An OLED using a doped TPA-DCPP film achieved a very high external quantum efficiency of nearly 10% with an emission wavelength of 668 nm, which is comparable to leading phosphorescent deep-red/NIR OLEDs. nih.govresearchgate.net

| Device Parameter | Value | Reference |

| Molecule | TPA-DCPP | nih.gov, researchgate.net |

| Device Type | Doped OLED | nih.gov |

| Emission Wavelength (λ) | 668 nm | nih.gov |

| Max. External Quantum Efficiency (EQE) | ~10% | nih.gov |

| Singlet-Triplet Splitting (ΔEST) | 0.13 eV | nih.gov |

This interactive table summarizes the performance of the TPA-DCPP based NIR OLED.

While functionalization with strong electron-withdrawing groups often leads to n-type (electron-transporting) materials, the phenanthrene core can also be engineered to create p-type (hole-transporting) semiconductors. rsc.orgresearchgate.net The development of high-mobility p-type materials is crucial for constructing complementary circuits in organic electronics. rsc.org

Novel p-channel semiconductors have been developed from phenanthrene-based conjugated oligomers. rsc.org These materials exhibit high charge carrier mobility and excellent stability. rsc.org Similarly, conjugated macrocycles of phenanthrene function as p-type semiconductors in solution-processed thin-film transistors. rsc.org The performance of these materials is directly dependent on their ability to self-aggregate in an ordered fashion, which facilitates efficient charge transport between molecules. rsc.org The modification of the phenanthrene core into larger, conjugated systems is therefore a key strategy for engineering high-performance p-type organic semiconductors. rsc.orgrsc.org

Fundamental Studies in Organic Synthesis

The strategic incorporation of nitrile functionalities onto the phenanthrene scaffold provides a versatile platform for the synthesis of complex organic molecules. The unique reactivity of the nitrile group, coupled with the rigid, planar structure of the phenanthrene core, allows for the development of novel synthetic methodologies.

Nitriles are of immense importance in functional group-oriented organic synthesis. nih.gov Their ability to be transformed into a wide array of other functional groups, such as primary amines, aldehydes, and ketones, makes them invaluable synthetic intermediates. nih.govlibretexts.orgchadsprep.com The synthesis of nitrile-containing building blocks has garnered considerable attention due to their prevalence in pharmaceuticals and their versatility in the synthesis of heterocycles. digitellinc.com

The carbon-nitrogen triple bond in the nitrile group possesses a unique reactivity profile, with a nucleophilic nitrogen atom, a π-coordinating triple bond, and an electrophilic carbon center. nih.gov This allows nitriles to participate in a diverse range of organic reactions, including cycloadditions and insertions, which are crucial for constructing carbo- and heterocyclic frameworks. nih.gov For instance, nitriles can undergo [2+2+2] cycloaddition with alkynes to form polysubstituted pyrimidines. researchgate.net

A significant challenge in the synthesis of nitrile-containing compounds has been the reliance on toxic cyanide sources like hydrogen cyanide or metal cyanides. digitellinc.com To address this, research has focused on developing new synthetic methods that utilize non-toxic, bench-stable nitrile-transfer reagents. digitellinc.com

The development of novel reaction methodologies is crucial for the efficient construction of complex organic scaffolds. Nitriles play a pivotal role in this area, often serving as directing groups in C-H bond functionalization reactions, enabling the introduction of diverse functionalities. nih.gov They can also act as radical acceptors in radical cascade strategies, leading to a wide variety of functional molecules. nih.gov

Recent advancements include the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to activate nitriles, generating aza-allene species in situ that can participate in cycloaddition reactions. researchgate.net This has proven effective for the construction of polysubstituted pyrimidines and bicyclopyrimidines. researchgate.net Telescoping synthesis, a strategy that avoids the isolation and purification of intermediates, represents a powerful approach for the rapid assembly of complex molecular structures. acs.org For example, a rhodium-catalyzed ortho-C(sp²)-H olefination of tert-alkyl aryl ketones with methyl acrylate, followed by cascade double cyclizations, efficiently produces rare γ-lactone-fused indanones. acs.org

Furthermore, innovative catalytic systems are being developed to enhance the synthesis of complex molecules. A novel, reusable agar-coated nanocatalyst, CuFe₂O₄@agar@Cu₂O, has been designed for the sustainable synthesis of biologically important scaffolds like benzodiazepines and tetrazoles. acs.org

Interaction Studies with Biomolecular Systems (from a Chemical Interaction Perspective)

The planar aromatic structure of phenanthrene derivatives facilitates their interaction with biological macromolecules, particularly DNA. The introduction of nitrile groups can modulate these interactions, influencing binding affinities and mechanisms.

Polycyclic aromatic hydrocarbons (PAHs) are known to interact with DNA, often through intercalation, where the planar aromatic molecule inserts itself between the base pairs of the DNA double helix. nih.gov This intercalation can lead to structural distortions of the DNA, such as unwinding of the helix and an increase in the helical rise between base pairs. nih.gov

The specific orientation and binding affinity of a PAH derivative are influenced by its structure. For example, a benzo[c]phenanthrene (B127203) (B[c]Ph) derivative has been shown to intercalate into a DNA duplex with its terminal aromatic ring threading through the duplex and facing the major groove. nih.gov This intercalation does not disrupt the Watson-Crick base pairing of the flanking base pairs. nih.gov The presence and position of functional groups, such as nitriles, on the phenanthrene ring system can be expected to alter the electronic distribution and steric profile of the molecule, thereby influencing its intercalation mechanism and binding affinity with DNA.

Tunable Aromaticity and Electronic Properties through Nitrile Functionalization

The introduction of nitrile groups onto a PAH framework like phenanthrene is a powerful strategy for tuning its fundamental electronic and aromatic properties. This functionalization has significant implications for the design of novel organic materials.

Nitrile groups are strong electron-withdrawing groups. nih.gov Their substitution on a PAH framework can significantly alter the electronic properties of the molecule. nih.govyu.edu.joresearchgate.net This electron-withdrawing effect can make the PAH backbone more positive in the molecular surface electrostatic potential, which can improve the control of crystallization processes. nih.gov Furthermore, the introduction of nitrile groups can enhance the stability of the molecule against photo-oxidation. nih.gov

The electronic properties that can be tuned through nitrile functionalization include the bandgap, electron affinity, and ionization potential. nih.gov For instance, the addition of nitro groups, which are also electron-withdrawing, to a phenanthrene molecule has been shown to decrease the total energy, energy gap, and the HOMO and LUMO energies compared to the parent molecule. yu.edu.joresearchgate.net Conversely, the ionization potential and electron affinity are increased. yu.edu.joresearchgate.net Machine learning models have been developed to predict these electronic properties for cyano-substituted PAHs with high accuracy. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for Highly Functionalized Phenanthrene (B1679779) Derivatives

The synthesis of the basic phenanthrene skeleton has been well-established through classical methods such as the Bardhan–Sengupta and Haworth syntheses. wikipedia.orgquimicaorganica.org However, the creation of highly functionalized derivatives like phenanthrene-3,9,10-tricarbonitrile demands more sophisticated and versatile strategies that allow for precise control over substituent placement and functionality.

Future research is increasingly focused on modern catalytic and cyclization reactions. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, have emerged as powerful tools for constructing complex phenanthrene structures. rsc.orgespublisher.comrsc.org For instance, a novel approach has been developed using a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction to produce 9,10-dihydrophenanthrene (B48381) and its derivatives. espublisher.com Another promising avenue is the use of oxidative radical cyclization. Researchers have demonstrated a tin-mediated radical transformation of biphenyl (B1667301) aryl acetylenes that yields functionalized phenanthrenyl stannanes, which serve as versatile building blocks for larger polyaromatic systems. nih.gov

A key challenge lies in the regioselective introduction of multiple functional groups onto the phenanthrene core. Strategies involving the synthesis of halogenated phenanthrenes as precursors for subsequent cross-coupling reactions are being actively explored. rsc.org The development of one-pot syntheses in environmentally benign media, such as aqueous micellar systems, represents a significant trend toward sustainable chemical manufacturing. rsc.org

Table 1: Comparison of Synthetic Methodologies for Functionalized Phenanthrenes

| Methodology | Key Features | Catalyst/Reagent Examples | Primary Application | Reference |

|---|---|---|---|---|

| Bardhan–Sengupta Synthesis | Builds an intermediate ring which is then aromatized; regiospecific cyclization. | Phosphorus pentoxide, Selenium | Classic synthesis of the core phenanthrene structure. | quimicaorganica.org |

| Palladium-Catalyzed Reactions | Versatile C-C bond formation; enables synthesis of complex derivatives. | Pd(OAc)₂, PPh₃ | Synthesis of substituted 9,10-dihydrophenanthrenes and alkyl phenanthrenes. | espublisher.com |

| Oxidative Radical Cyclization | Forms fully conjugated products directly; provides Sn-substituted intermediates. | Bu₃SnH, AIBN | Preparation of functionalized phenanthrenyl stannanes for further elaboration. | nih.gov |

| Aqueous Micellar Synthesis | Environmentally friendly ("green chemistry") approach; sequential one-pot synthesis. | DBU, CTAB in water | Synthesis of novel fused oxa-aza-phenanthrene derivatives. | rsc.org |

Advanced Characterization Techniques for Understanding Dynamic Processes and Excited States

To fully harness the potential of this compound in applications like optoelectronics, a deep understanding of its behavior after photoexcitation is crucial. Advanced characterization techniques, particularly time-resolved spectroscopy, are indispensable for probing the intrinsic photophysical properties and ultrafast dynamics of its excited states. uni-wuerzburg.de

Time-resolved emission spectroscopy allows researchers to monitor fluorescence and phosphorescence events across vast timescales, from femtoseconds to seconds. youtube.com Techniques like time-resolved photoelectron spectroscopy (TR-XPS) provide even more detailed insights into light-induced dynamics by tracking the electronic structure and charge distribution as the molecule relaxes. uni-wuerzburg.deaps.org These gas-phase experiments are vital for studying the intrinsic properties of molecules without interference from solvents. uni-wuerzburg.de For larger molecules that are difficult to vaporize by heating, the development of laser desorption sources is a key trend, preventing thermal degradation during analysis. uni-wuerzburg.de The combination of these experimental results with high-level simulations allows for a comprehensive picture of energy transfer and excimer formation in molecular aggregates. uni-wuerzburg.de

Table 2: Advanced Spectroscopic Techniques for Characterizing Excited States

| Technique | Timescale | Information Obtained | Relevance to Phenanthrene Derivatives | Reference |

|---|---|---|---|---|

| Time-Correlated Single-Photon Counting (TCSPC) | Picoseconds to Microseconds | Measures fluorescence lifetimes and decay kinetics. | Quantifies the lifetime of singlet excited states. | youtube.com |

| Streak Camera | Picoseconds to Nanoseconds | Provides direct 2D resolution of wavelength vs. time. | Allows for the capture of full spectral evolution in real-time. | youtube.com |

| Time-Resolved Photoelectron Spectroscopy (TR-XPS) | Femtoseconds to Picoseconds | Probes transient electronic structure and charge distribution with atomic site selectivity. | Maps ultrafast relaxation pathways and identifies atoms involved in electronic transitions. | aps.org |

| Fluorescence Excitation-Emission Matrix (EEM) Spectroscopy | Steady-State / Time-Integrated | Provides a comprehensive "fingerprint" of fluorescent species in a mixture. | Can be paired with analytical models (PARAFAC) to quantify phenanthrene and its transformation products. | nih.gov |

Development of Predictive Computational Models for Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new materials before their synthesis, thereby accelerating the design and discovery process. wikipedia.org For phenanthrene derivatives, DFT is used to investigate electronic structures, predict optical and electronic properties, and elucidate reaction mechanisms. nih.govresearchgate.net

Future research will focus on developing more accurate and predictive computational models. This involves refining DFT methods and basis sets (e.g., B3LYP/6-31++G(d,p)) to better account for intermolecular interactions, charge-transfer excitations, and the behavior of strongly correlated systems. wikipedia.orgresearchgate.net Such models can predict key parameters for organic electronics, including the inter-frontier energy gap (HOMO-LUMO gap), which determines the semiconductor properties of a material. researchgate.net Furthermore, time-dependent DFT (TD-DFT) calculations are being used to predict absorption spectra and investigate properties relevant to thermally activated delayed fluorescence (TADF), a crucial mechanism for high-efficiency OLEDs. researchgate.netmdpi.com By establishing robust structure-activity relationships, these computational models can guide synthetic chemists in designing novel phenanthrene-based molecules with tailored properties for specific applications. nih.govresearchgate.net

Table 3: Computational Studies on Phenanthrene Derivatives

| Study Focus | Computational Method | Predicted Properties | Significance | Reference |

|---|---|---|---|---|

| PAH Formation Pathways | DFT (B3LYP/TZVP) | Reaction kinetics and structures of intermediates. | Elucidates the fundamental mechanisms of phenanthrene formation. | nih.gov |

| Organic Photovoltaics | DFT (B3LYP/6-31++G(d,p)) | Intramolecular charge transfer, HOMO-LUMO gap, TADF properties. | Identifies promising D-π-A structures for organic solar cells. | researchgate.net |

| La-doped Phenanthrene | van der Waals DFT | Crystal structures and electronic properties (band gap). | Provides foundational understanding for potential superconductivity in doped phenanthrenes. | nih.gov |

| Halogenated Phenanthrenes | DFT (B3LYP/6-31G(d,p)) | Electronic properties, reactivity, and optical behavior. | Investigates how halogenation affects the properties of PAHs. | researchgate.net |

Integration of this compound into Multifunctional Supramolecular Architectures

The rigid, aromatic structure of phenanthrene derivatives makes them excellent building blocks for the bottom-up construction of complex, functional supramolecular architectures. An emerging trend is the use of self-assembly processes, driven by non-covalent interactions like hydrophobic forces and hydrogen bonding, to create highly ordered nanostructures.

A notable example is the self-assembly of phenanthrene-DNA conjugates. rsc.org In this work, DNA oligomers modified with phenanthrene units spontaneously form spherical nanostructures that exhibit light-harvesting properties, where excitation energy can be efficiently transferred between phenanthrene units. rsc.org This demonstrates a powerful strategy for creating DNA-enabled nano-assemblies with tailored functions. rsc.org Another approach involves coordination-driven self-assembly, where phenanthrene-based donor molecules are combined with metal acceptors (e.g., Ruthenium(II)) to form discrete, nano-sized "molecular bowls." nih.gov These structures have shown significant potential as anticancer agents, highlighting the integration of structural complexity with biological function. nih.gov The future in this area involves designing this compound and its analogues to act as specific components in host-guest systems, molecular machines, and self-healing materials.

Table 4: Examples of Phenanthrene-Based Supramolecular Architectures

| Architecture Type | Components | Driving Force for Assembly | Resulting Function | Reference |

|---|---|---|---|---|

| Light-Harvesting Nanospheres | Phenanthrene-DNA conjugates, Pyrene-doped oligomers | Hydrophobic interactions among terminal phenanthrene groups. | Energy transfer and exciplex formation for light-harvesting applications. | rsc.org |

| Organometallic Molecular Bowls | 3,6-bis(pyridin-3-ylethynyl)phenanthrene (donor), Dinuclear arene ruthenium clips (acceptor) | Coordination-driven self-assembly. | Potent anticancer activity through induction of autophagy and apoptosis. | nih.gov |

| Host-Guest Separation System | Water-soluble azobenzene-based macrocycle (host), Phenanthrene (guest) | Host-guest interactions. | Selective separation of phenanthrene from its isomer anthracene. | acs.org |

Applications in Next-Generation Organic Electronic Devices and Sensing Technologies

The favorable electronic properties of phenanthrene derivatives make them highly attractive for use in next-generation organic electronic devices. evitachem.com They are being actively investigated for roles in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics. evitachem.comresearchgate.net In OLEDs, for example, novel phenanthrene-based host materials have been synthesized for both red and green phosphorescent devices, achieving high external quantum efficiencies (EQE) of up to 18.2% and demonstrating low efficiency roll-off, a critical factor for device stability and brightness. rsc.org The fusion of OLEDs with OFETs has led to the development of Organic Light-Emitting Transistors (OLETs), which combine light emission and signal switching in a single device, paving the way for advanced flexible displays. researchgate.net

In the realm of sensing technologies, the phenanthrene scaffold offers a versatile platform for creating highly sensitive and selective chemical sensors. Phenanthrenequinone-modified electrodes have been shown to act as redox-dependent receptors for the reversible detection of aromatic ureas. nih.gov More advanced sensors include electrochemical immunosensors, where a phenanthrene antibody is immobilized on a nanocomposite membrane to detect phenanthrene in environmental samples with very low detection limits (0.30 ng·mL⁻¹). mdpi.com Future work will likely leverage the specific properties of this compound, whose electron-deficient core could be highly sensitive to electron-rich analytes, opening new possibilities for environmental monitoring and medical diagnostics.

Table 5: Applications of Phenanthrene Derivatives in Devices and Sensors

| Application Area | Device/Sensor Type | Role of Phenanthrene Derivative | Key Performance Metric / Finding | Reference |

|---|---|---|---|---|

| Organic Electronics | Phosphorescent OLED | Host material for the emissive layer. | Max. EQE of 18.2% for red OLEDs with low efficiency roll-off. | rsc.org |

| Organic Electronics | Organic Field-Effect Transistor (OFET) | Active layer building block. | Planar structure leads to strong intermolecular interaction and good charge transport. | researchgate.net |

| Chemical Sensing | Redox-Dependent Electrochemical Sensor | Phenanthrenequinone acts as a receptor. | Large, reversible positive shift in redox potential upon binding aromatic ureas. | nih.gov |

| Chemical Sensing | Electrochemical Immunosensor | Target analyte for antibody-based detection. | Detection limit of 0.30 ng·mL⁻¹ for phenanthrene in seawater. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting Phenanthrene-3,9,10-tricarbonitrile in environmental samples?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) using non-polar or polar columns (e.g., DB-5 or HP-5MS) is widely employed. Retention indices (RI) and Kovats indices are critical for identification, with calibration using deuterated phenanthrene standards (e.g., Phenanthrene-d10) to enhance accuracy. Environmental samples often require extraction via solid-phase microextraction (SPME) or liquid-liquid partitioning, followed by column cleanup to remove interfering organic matter .

- Key Data : For GC analysis, retention indices for phenanthrene derivatives range from 1,800 to 2,200 on non-polar columns, with temperature programs optimized between 50°C (initial) and 300°C (final) .

Q. How is this compound synthesized, and what are the critical purification steps?

- Methodology : Multi-step synthesis typically involves cyclization reactions of substituted naphthalene precursors under acidic or catalytic conditions. A common approach is the trimerization of nitrile-containing intermediates, followed by recrystallization using toluene or dichloromethane. Purification requires column chromatography (silica gel, hexane/ethyl acetate gradient) and verification via NMR to confirm nitrile group positions and crystallinity .

- Key Data : X-ray crystallography (e.g., CCDC 2270159) confirms the planar structure of tricarbonitrile derivatives, with bond angles critical for electronic properties .

Q. What factors influence the adsorption of this compound in soil systems?

- Methodology : Batch sorption experiments using Freundlich isotherms quantify distribution coefficients () normalized to soil organic carbon (). Dissolved organic matter (DOM) from root exudates or surfactants reduces adsorption by competing for hydrophobic binding sites. Studies recommend using artificial root exudates (ARE) to simulate field conditions .

- Key Data : values decrease by 15–30% in the presence of 50 mg/L ARE, with DOM concentrations inversely correlating with adsorption efficiency .

Advanced Research Questions

Q. How can Plackett-Burman experimental design optimize bioremediation of this compound in contaminated soils?

- Methodology : Plackett-Burman designs screen macro/micronutrients (e.g., N, P, Fe) to maximize microbial degradation. Variables are tested at high/low levels, with phenanthrene removal rates as the response. Statistical analysis identifies significant factors (e.g., phosphate enhances Pseudomonas activity by 40%). Follow-up optimization uses response surface methodology (RSM) .

- Contradiction Note : While phosphate generally aids degradation, excess Fe may inhibit enzymes like dioxygenases, requiring careful balancing .

Q. What molecular docking strategies evaluate the antifungal potential of this compound derivatives?

- Methodology : Docking studies target Lanosterol 14α-demethylase (PDB ID: 1EA1), a fungal enzyme critical for ergosterol synthesis. Tricarbonitrile derivatives are modeled for binding affinity using AutoDock Vina, with comparison to fluconazole. Key parameters include hydrogen bonding with heme groups and steric compatibility in the active site .

- Key Finding : Derivatives with electron-withdrawing nitrile groups show 2–3x higher binding energy than fluconazole, suggesting enhanced inhibition .

Q. How does conjugation modulation in poly(phenanthrene) backbones enhance nonlinear optical (NLO) properties of tricarbonitrile derivatives?

- Methodology : Hyper-Rayleigh scattering measures second-order NLO responses. Torsion angles between phenanthrene units are adjusted via solvent polarity to optimize conjugation length. Computational DFT simulations correlate dihedral angles (<10°) with hyperpolarizability () values exceeding 1,000 × 10 esu .

- Contradiction Note : While planar structures enhance , excessive rigidity reduces solubility, requiring trade-offs in material design .

Q. What mechanisms explain hysteresis in this compound desorption from soils?

- Methodology : Batch desorption experiments quantify hysteresis using the thermodynamic index (TII). Hysteresis increases with initial concentration (e.g., TII = 0.8 at 50 mg/kg vs. 0.5 at 10 mg/kg), attributed to pore deformation and irreversible binding to humic acids. Long-term sorption (>72 hrs) exacerbates hysteresis due to diffusion-limited kinetics .

- Key Data : Retention rates rise by 25% when sorption time increases from 24 to 96 hrs .

Data Contradictions and Resolution

- Adsorption vs. Solubility : Surfactants like Triton X-100 enhance solubility above critical micelle concentration (CMC) but reduce adsorption efficiency by 50% . Resolution requires site-specific evaluation of remediation goals (extraction vs. immobilization).

- Nutrient Effects in Bioremediation : While nitrogen boosts microbial growth, excess NH may acidify soils, altering phenanthrene bioavailability. ANCOVA models are recommended to decouple pH and nutrient interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.